molecular formula C11H15NO2 B13008509 4-Ethoxy-3,5-dimethylbenzamide

4-Ethoxy-3,5-dimethylbenzamide

Katalognummer: B13008509
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: GOEKBQMBJTUSLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-3,5-dimethylbenzamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a benzamide derivative, characterized by the presence of an ethoxy group and two methyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,5-dimethylbenzamide can be achieved through the condensation of 4-ethoxy-3,5-dimethylbenzoic acid with an appropriate amine under suitable reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst under ultrasonic irradiation . The reaction typically proceeds at elevated temperatures and may require solvents such as tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents can be tailored to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of 4-ethoxy-3,5-dimethylbenzylamine.

    Substitution: Formation of halogenated derivatives such as 4-ethoxy-3,5-dimethylbromobenzamide.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3,5-dimethylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethoxy-3,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-Ethoxy-3,5-dimethylbenzylamine: Similar structure but with an amine group instead of an amide group.

    4-Ethoxy-3,5-dimethylbromobenzamide: Similar structure but with a bromine substituent on the benzene ring.

Uniqueness

4-Ethoxy-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and dimethyl substituents on the benzene ring, along with the amide group, make it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

4-ethoxy-3,5-dimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3,(H2,12,13)

InChI-Schlüssel

GOEKBQMBJTUSLU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1C)C(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.